tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate
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Overview
Description
tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C10H19NO3 It is a carbamate derivative, featuring a tert-butyl group, a cyclopropyl group, and a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is used as a protecting group for amines. It can be selectively removed under mild acidic conditions, making it valuable in multi-step synthesis .
Biology and Medicine: It can be used to introduce cyclopropyl and carbamate functionalities into drug candidates, which can enhance their pharmacokinetic properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbamate
Uniqueness: tert-Butyl cyclopropyl(2-hydroxyethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reactivity and selectivity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(6-7-12)8-4-5-8/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWWFYYRBILKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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